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molecular formula C12H18ClN3O2S B8548402 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine

1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine

Cat. No. B8548402
M. Wt: 303.81 g/mol
InChI Key: HXKGJVGBODUHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980903B2

Procedure details

To a stirred ice-cooled solution of 4-(dimethylamino)piperidine (1.2 mL, 9.4 mmol), triethylamine (2.6 mL, 19 mmol), and 4-dimethylaminopyridine (0.012 g, 0.094 mmol) in DCM (18 mL) was added 6-chloropyridine-3-sulfonyl chloride (2.0 g, 9.4 mmol) in one portion. The resulting mixture was stirred at 0° C. for 1.5 h. Upon workup, the mixture was directly subjected to combi-flash column chromatography (methanol/DCM) to give compound 363 (2.7 g, 94% yield) as a white solid. LCMS-ESI (POS), M/Z, M+1: Found 304.0.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.012 g
Type
catalyst
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
methanol DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(N(CC)CC)C.[Cl:17][C:18]1[N:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1.CO.C(Cl)Cl>CN(C)C1C=CN=CC=1.C(Cl)Cl>[Cl:17][C:18]1[N:23]=[CH:22][C:21]([S:24]([N:6]2[CH2:7][CH2:8][CH:3]([N:2]([CH3:9])[CH3:1])[CH2:4][CH2:5]2)(=[O:26])=[O:25])=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.2 mL
Type
reactant
Smiles
CN(C1CCNCC1)C
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.012 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Step Three
Name
methanol DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N1CCC(CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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